molecular formula C16H11BrClN5O3 B213604 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide

カタログ番号 B213604
分子量: 436.6 g/mol
InChIキー: AUZXBCOZWUURDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific studies.

作用機序

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 works by inhibiting the activity of several key proteins involved in cancer cell growth and proliferation. Its primary target is RAF kinase, which plays a critical role in the MAPK signaling pathway. By inhibiting RAF kinase, 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 disrupts the signaling pathway and prevents cancer cells from proliferating. Additionally, 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 has been shown to inhibit angiogenesis and reduce tumor vascularity. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.

実験室実験の利点と制限

One advantage of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 is its multi-targeted kinase inhibition, which makes it a potentially effective treatment for a variety of cancer types. Additionally, this compound has been extensively studied in preclinical models, which provides a wealth of data on its efficacy and safety. However, one limitation of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 is its potential toxicity, which may limit its clinical use.

将来の方向性

There are several potential future directions for research on 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006. One area of interest is the development of combination therapies that include 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006, as this compound has been shown to enhance the efficacy of other cancer treatments. Additionally, further research is needed to determine the optimal dosing and administration of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006, as well as its potential use in combination with other targeted therapies. Finally, there is ongoing research into the development of new kinase inhibitors that may be more effective and less toxic than 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006.

合成法

The synthesis of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridine with benzyl bromide to form 2-benzyl-3-nitropyridine. This intermediate is then reacted with 4-bromo-3-chloropyrazole in the presence of a base to form the pyrazolyl intermediate. Finally, this intermediate is reacted with 4-aminobenzonitrile to form the final product, 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006.

科学的研究の応用

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It is a multi-targeted kinase inhibitor that has been shown to inhibit the activity of several key proteins involved in cancer cell growth and proliferation, including RAF kinase, VEGFR, and PDGFR. This compound has been shown to be effective in preclinical studies against a variety of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

特性

製品名

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide

分子式

C16H11BrClN5O3

分子量

436.6 g/mol

IUPAC名

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2-chloropyridin-3-yl)benzamide

InChI

InChI=1S/C16H11BrClN5O3/c17-12-9-22(21-15(12)23(25)26)8-10-3-1-4-11(7-10)16(24)20-13-5-2-6-19-14(13)18/h1-7,9H,8H2,(H,20,24)

InChIキー

AUZXBCOZWUURDM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)NC3=C(N=CC=C3)Cl

正規SMILES

C1=CC(=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl)CN3C=C(C(=N3)[N+](=O)[O-])Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。